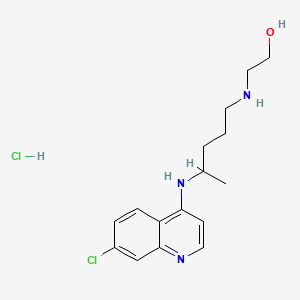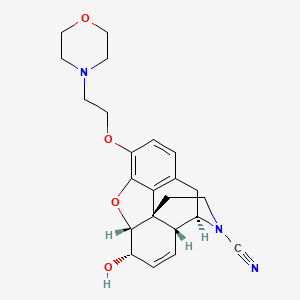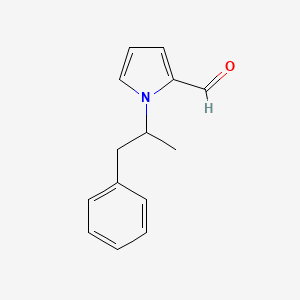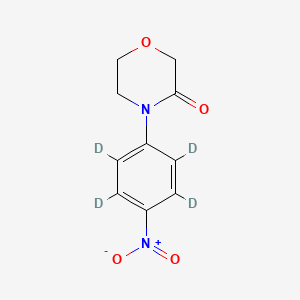![molecular formula C18H36N2O2S2 B13438020 1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)
1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] is a chemical compound with the molecular formula C18H36N2O2S2 and a molecular weight of 376.62 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] typically involves the reaction of piperidine derivatives with disulfide linkers. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Esters or ethers.
Wissenschaftliche Forschungsanwendungen
1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the preparation of lipid-like materials for mRNA and siRNA delivery, which are crucial for gene therapy and other biomedical applications.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with nucleic acids.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or targeted delivery.
Wirkmechanismus
The mechanism of action of 1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] involves its ability to form stable complexes with nucleic acids. The disulfide bond in the compound can be cleaved under reducing conditions, releasing the nucleic acids at the target site. This property makes it an effective carrier for mRNA and siRNA delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Methylenedi-4,1-phenylene)bismaleimide: Another compound used in the preparation of lipid-like materials for nucleic acid delivery.
3,3’-Dithiodipropionic acid di(N-hydroxysuccinimide ester): Used as a cross-linking reagent in protein chemistry.
Uniqueness
1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] is unique due to its specific structure, which allows for the formation of stable complexes with nucleic acids and its ability to be cleaved under reducing conditions. This makes it particularly useful in gene therapy and drug delivery applications.
Eigenschaften
Molekularformel |
C18H36N2O2S2 |
|---|---|
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
2-[1-[2-[2-[4-(2-hydroxyethyl)piperidin-1-yl]ethyldisulfanyl]ethyl]piperidin-4-yl]ethanol |
InChI |
InChI=1S/C18H36N2O2S2/c21-13-5-17-1-7-19(8-2-17)11-15-23-24-16-12-20-9-3-18(4-10-20)6-14-22/h17-18,21-22H,1-16H2 |
InChI-Schlüssel |
YYULMQZHTPZLOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CCO)CCSSCCN2CCC(CC2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


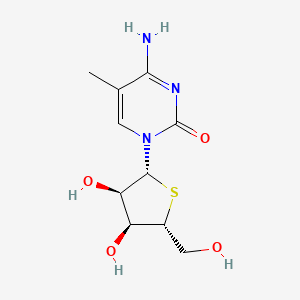
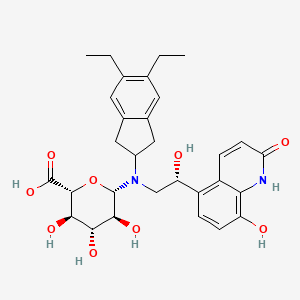


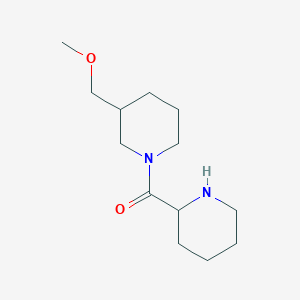

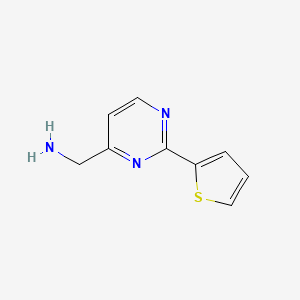
![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)
